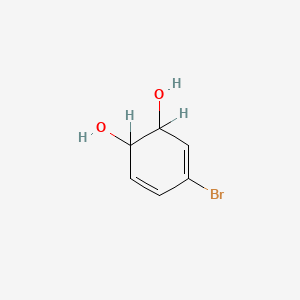

Bromobenzene-3,4-dihydrodiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,5-6,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJZOLXUCNEWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(C1O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002845 | |

| Record name | 4-Bromocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82683-93-0 | |

| Record name | 4-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82683-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Cyclohexadiene-1,2-diol, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082683930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromocyclohexa-3,5-diene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation Pathways of Bromobenzene 3,4 Dihydrodiol

Enzymatic Formation from Bromobenzene (B47551)

The transformation of bromobenzene into its dihydrodiol derivatives is a critical step in its metabolism. This process can be initiated by two primary types of enzymes: dioxygenases, typically found in bacteria, which catalyze a cis-dihydroxylation, and monooxygenases (cytochrome P450 enzymes), found in mammals, which generate epoxide intermediates that are subsequently hydrolyzed.

Dioxygenase-Catalyzed Arene cis-Dihydroxylation

Bacterial Rieske dioxygenases are renowned for their ability to catalyze the regio- and stereospecific incorporation of both atoms of molecular oxygen into aromatic rings, yielding chiral cis-dihydrodiols. nih.govpsu.edu These metabolites are valuable building blocks in synthetic chemistry. psu.edu

Pseudomonas putida is a genus of soil bacteria extensively studied for its versatile metabolism and ability to degrade aromatic compounds. smolecule.com A particularly notable strain is Pseudomonas putida UV4, a mutant derived from the wild-type strain P. putida NCIMB 11767. core.ac.uknih.gov This mutant is widely used in biotechnological applications because it expresses a powerful toluene (B28343) dioxygenase (TDO) enzyme system but lacks the cis-diol dehydrogenase activity, which allows the desired cis-dihydrodiol metabolites to accumulate in the culture medium without being further metabolized. researchgate.net

The characterization of P. putida UV4 and its close relatives, like P. putida F1, has been advanced through genomic sequencing. nih.govresearchgate.net These genomic studies have identified the genes encoding the multi-component TDO system and confirmed the strain's substantial enzymatic potential for conducting a wide range of biotransformations on substrates like arenes and alkenes. core.ac.uknih.gov The use of whole-cell fermentation with these strains allows for the preparative-scale production of enantiomerically pure cis-dihydrodiols from various aromatic substrates, including bromobenzene. smolecule.com

The action of toluene dioxygenase (TDO) from Pseudomonas putida strains on monosubstituted benzenes like bromobenzene is highly selective. Research has consistently shown that TDO attacks the 2,3-positions of the aromatic ring. rsc.orgethz.chpsu.edu

When bromobenzene is used as a substrate for P. putida UV4, the enzymatic dihydroxylation occurs exclusively at the C2 and C3 positions, yielding 3-Bromo-cis-1,2-dihydroxycyclohexa-3,5-diene (also known as bromobenzene-2,3-cis-dihydrodiol). ethz.chnih.gov There is little to no evidence for the formation of the 3,4-dihydrodiol isomer via this bacterial dioxygenase pathway. psu.edu The reaction is also highly stereoselective, producing a single enantiomer of the 2,3-cis-diol. nih.gov

This pronounced regioselectivity highlights a fundamental difference between microbial and mammalian metabolic pathways. While bacterial dioxygenases favor the 2,3-position of bromobenzene, the formation of the title compound, Bromobenzene-3,4-dihydrodiol, is characteristic of a different enzymatic route prominent in mammalian systems. researchgate.netitmedicalteam.pl However, the microbially produced bromobenzene-2,3-cis-dihydrodiol can serve as a starting material for the chemoenzymatic synthesis of the corresponding trans-dihydrodiols and other regioisomers, including the 3,4-cis-dihydrodiol, through multi-step chemical conversions. researchgate.netrsc.orgresearchgate.netnih.gov

| Enzyme System | Organism/System Type | Primary Product | Secondary Product(s) |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Bacterial (e.g., Pseudomonas putida UV4) | Bromobenzene-2,3-cis-dihydrodiol | None reported |

| Cytochrome P450 / Epoxide Hydrolase | Mammalian (Liver) | This compound | Bromobenzene-2,3-dihydrodiol (B1213753) |

Rieske non-heme iron dioxygenases are complex multi-component enzyme systems. nih.govresearchgate.net The catalytic cycle begins with the transfer of two electrons from NAD(P)H, mediated by a reductase and a ferredoxin component, to the terminal oxygenase. nih.gov The oxygenase component itself contains two crucial cofactors: a Rieske-type [2Fe-2S] cluster that acts as an electron shuttle and a mononuclear non-heme iron(II) center in the active site where oxygen activation and substrate hydroxylation occur. researchgate.netresearchgate.net

The proposed catalytic mechanism involves several key steps:

The substrate (e.g., bromobenzene) binds in a hydrophobic pocket near the mononuclear iron center.

The reduced Rieske cluster transfers one electron to the ferrous iron.

Molecular oxygen (O₂) binds to the now-activated iron center.

A second electron is transferred, reducing the bound dioxygen to a highly reactive peroxo state, proposed to be an Fe(III)-(hydro)peroxo species. researchgate.net

There is ongoing debate about the exact nature of the oxidizing species. One hypothesis suggests the Fe(III)-(hydro)peroxo directly attacks the aromatic ring. Another proposes that O-O bond cleavage occurs first, generating a powerful Fe(V)-oxo-hydroxo intermediate that then hydroxylates the substrate. nih.govresearchgate.netrsc.org

This electrophilic attack on the aromatic ring results in the concerted or stepwise formation of the cis-dihydrodiol product, which is then released from the active site. researchgate.net

Regioselectivity and Stereoselectivity of Dioxygenase Activity in Dihydrodiol Formation

Role of Epoxide Hydrolase in the Conversion of Bromobenzene-3,4-oxide (B1197308) to this compound

In mammalian systems, the pathway to this compound proceeds via an epoxide intermediate. Microsomal epoxide hydrolase (mEH) is the enzyme responsible for detoxifying this reactive intermediate. itmedicalteam.plwikigenes.org It catalyzes the hydrolysis of bromobenzene-3,4-oxide by the trans-addition of a water molecule across the epoxide ring. hmdb.ca

This enzymatic hydration is a critical detoxification step, as it converts the highly electrophilic and cytotoxic bromobenzene-3,4-oxide into the more stable, water-soluble, and less reactive this compound. hmdb.cakoreascience.krjikm.or.kr The resulting dihydrodiol can then be more easily conjugated and excreted from the body. itmedicalteam.pl The expression and activity of epoxide hydrolase are crucial factors in mitigating the toxicity induced by bromobenzene metabolism. itmedicalteam.plwikigenes.org

Precursor Formation by Cytochrome P450 Enzymes

The initial bioactivation of bromobenzene in the liver is carried out by the cytochrome P450 (CYP) superfamily of monooxygenases. itmedicalteam.placs.org These enzymes catalyze the epoxidation of the aromatic ring to form two primary regioisomeric products: bromobenzene-2,3-oxide (B1229446) and bromobenzene-3,4-oxide. itmedicalteam.pl

The formation of bromobenzene-3,4-oxide is considered the key step leading to hepatotoxicity, as this specific isomer is a highly reactive electrophile. acs.orgnih.gov The activity of CYP enzymes, particularly isoforms like CYP2B1/2 and CYP2E1, can be significantly increased by exposure to certain chemicals, such as phenobarbital. nih.gov This induction potentiates the metabolism of bromobenzene, leading to higher concentrations of the bromobenzene-3,4-oxide precursor and, consequently, an increased risk of liver damage. nih.gov This epoxide is then either detoxified by epoxide hydrolase to form this compound or can react with cellular macromolecules, leading to toxicity. itmedicalteam.plkoreascience.kr

| Enzyme | Enzyme Class | Pathway | Specific Function |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Rieske Dioxygenase | Microbial | Catalyzes cis-dihydroxylation of bromobenzene to bromobenzene-2,3-cis-dihydrodiol. |

| Cytochrome P450 (CYP) | Monooxygenase | Mammalian | Catalyzes epoxidation of bromobenzene to bromobenzene-3,4-oxide and bromobenzene-2,3-oxide. |

| Epoxide Hydrolase (EH) | Hydrolase | Mammalian | Catalyzes hydrolysis of bromobenzene-3,4-oxide to this compound. |

Subsequent Biotransformations and Metabolic Fates of this compound

Following its formation, this compound serves as a critical intermediate that can undergo several metabolic transformations. These pathways determine the ultimate fate of the bromobenzene molecule within an organism, leading to either detoxification products or, in some cases, more reactive and potentially toxic compounds. The primary metabolic routes for this compound include non-enzymatic dehydration to bromophenols and enzymatic conversion to bromocatechols. In microbial systems, this dihydrodiol is a key player in degradation cascades that lead to ring cleavage and eventual mineralization.

Non-Enzymatic Dehydration Pathways to Bromophenols

This compound can undergo spontaneous, non-enzymatic dehydration, a process that leads to the formation of brominated phenols. epa.gov This chemical rearrangement is a significant pathway in the metabolism of bromobenzene. epa.gov Specifically, the non-enzymatic dehydration of this compound is considered a major route for the formation of 4-bromophenol (B116583) in rats. epa.govepa.gov Additionally, other pathways can lead to the formation of 3-bromophenol, which may include the rearrangement of the 3,4-dihydrodiol. epa.gov A related intermediate, bromobenzene-2,3-dihydrodiol, can also dehydrate non-enzymatically to yield 2-bromophenol (B46759) and 3-bromophenol. epa.govitmedicalteam.pl

Table 1: Products of Non-Enzymatic Dehydration of Bromobenzene Dihydrodiols

| Precursor Intermediate | Dehydration Product(s) | Organism/System | Citation(s) |

| This compound | 4-Bromophenol | Rat | epa.govepa.gov |

| This compound | 3-Bromophenol | Rat | epa.gov |

| Bromobenzene-2,3-dihydrodiol | 2-Bromophenol, 3-Bromophenol | Rat, Guinea Pig | epa.govitmedicalteam.pl |

Enzymatic Conversion to Bromocatechols

In addition to spontaneous dehydration, this compound can be a substrate for enzymatic reactions that produce brominated catechols. The primary enzyme involved in this biotransformation is dihydrodiol dehydrogenase (DDDH). epa.gov This enzyme catalyzes the conversion of this compound into 4-bromocatechol (B119925). epa.govnih.gov This enzymatic pathway appears to be the predominant mechanism for 4-bromocatechol formation in vivo, particularly in rats. epa.govnih.gov The resulting bromocatechols can be further metabolized, but their formation represents a key step in the detoxification pathway originating from the dihydrodiol intermediate. nih.gov

Table 2: Enzymatic Conversion of this compound

| Substrate | Enzyme | Product | Predominant in | Citation(s) |

| This compound | Dihydrodiol Dehydrogenase (DDDH) | 4-Bromocatechol | Rat (in vivo) | epa.govnih.gov |

Microbial Degradation Pathways Involving Dihydrodiol Intermediates

Microorganisms have evolved sophisticated enzymatic systems to degrade halogenated aromatic compounds like bromobenzene. These pathways often involve the formation of a dihydrodiol intermediate, which is then channeled into catabolic sequences that ultimately break down the aromatic ring.

In many aerobic bacterial degradation pathways, the initial attack on the bromobenzene ring is catalyzed by a dioxygenase enzyme. frontiersin.orgnih.gov This results in the formation of a brominated cis-dihydrodiol, such as this compound. nih.gov This step is followed by the action of a dehydrogenase, which converts the dihydrodiol into the corresponding halocatechol. nih.gov For instance, in Pseudomonas putida, the degradation of chlorobenzene (B131634) (a related halobenzene) involves a chlorobenzene dioxygenase (CbzA) forming a dihydrodiol, which is then converted by a dehydrogenase (CbzB) to 3-chlorocatechol. nih.gov

However, some microorganisms employ a different strategy where dehalogenation occurs at an early stage, prior to ring cleavage. nih.gov The tropical marine yeast Yarrowia lipolytica has been shown to degrade bromobenzene by first removing the bromine atom via an extracellular dehalogenase, producing phenol (B47542) as the initial intermediate. nih.govresearchgate.netmdpi.com This phenol is then hydroxylated to catechol, which enters the degradation pathway. nih.govresearchgate.net This particular mechanism bypasses the formation of a brominated dihydrodiol as a central intermediate in the main catabolic route.

Once a catechol (or halocatechol) is formed from the dihydrodiol intermediate, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. frontiersin.org The most common route for the degradation of catechols derived from halobenzenes is the ortho-cleavage pathway. frontiersin.orgnih.govfrontiersin.org In this pathway, the catechol ring is cleaved between the two hydroxyl groups to form cis,cis-muconic acid (or a halogenated derivative). nih.govresearchgate.netfrontiersin.org This linear product is then further metabolized through the beta-ketoadipate pathway, eventually yielding intermediates of central metabolism, such as those in the Krebs cycle, and leading to carbon dioxide production. nih.govresearchgate.net This mineralization represents the complete degradation of the original aromatic pollutant.

Table 3: Key Steps and Products in Microbial Degradation of Bromobenzene

| Process | Intermediate/Enzyme | Product(s) | Organism Example | Citation(s) |

| Initial Attack | Dioxygenase | Bromobenzene dihydrodiol | Pseudomonas putida (by analogy with chlorobenzene) | nih.gov |

| Dehydrogenation | Dihydrodiol Dehydrogenase | Bromocatechol | Pseudomonas putida (by analogy with chlorobenzene) | nih.gov |

| Ring Cleavage | Catechol 1,2-dioxygenase (ortho-cleavage) | cis,cis-Muconic acid | Yarrowia lipolytica (degrades catechol from phenol) | nih.govresearchgate.netfrontiersin.org |

| Further Degradation | Beta-ketoadipate pathway | Krebs cycle intermediates, CO2 | General microbial pathway | nih.govresearchgate.net |

Synthetic and Chemoenzymatic Methodologies Utilizing Bromobenzene 3,4 Dihydrodiol

Stereoselective Chemical Synthesis and Transformations

The strategic positioning of functional groups in bromobenzene-3,4-dihydrodiol makes it an ideal substrate for stereoselective chemical synthesis. Chemists have developed various methods to manipulate its structure, leading to the creation of advanced chemical intermediates with high levels of stereocontrol.

Chemoenzymatic Strategies for the Preparation of trans-Dihydrodiol Derivatives from cis-Dihydrodiols

A notable application of this compound involves its precursor, the corresponding cis-dihydrodiol, in the chemoenzymatic synthesis of trans-dihydrodiol derivatives. While the direct synthesis of trans-dihydrodiols from benzene (B151609) derivatives is challenging, a multi-step chemoenzymatic route starting from microbially-produced cis-dihydrodiols of bromobenzene (B47551) provides an effective solution. rsc.orgrsc.orgresearchgate.net

This strategy typically involves a seven-step sequence that includes a regioselective hydrogenation and a crucial Mitsunobu inversion of the configuration at the C-2 position. rsc.orgrsc.orgresearchgate.net This inversion is key to converting the cis stereochemistry to the desired trans arrangement. Subsequent steps, such as benzylic bromination and dehydrobromination, reintroduce the diene system. rsc.orgrsc.org This methodology has been successfully applied to produce enantiopure trans-dihydrodiols. rsc.orgrsc.org Furthermore, the vinyl bromine atom in the resulting trans-dihydrodiol derived from bromobenzene can be substituted, allowing for the synthesis of both enantiomers of the trans-dihydrodiol derivatives of other compounds like toluene (B28343). rsc.orgresearchgate.net

Derivatization and Functionalization for Advanced Chemical Intermediates

The derivatization and functionalization of this compound pave the way for a variety of advanced chemical intermediates. The diol functionality can be protected, commonly as an acetonide, to allow for selective reactions at other positions of the molecule. wordpress.comillinois.edu The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of diverse aryl and vinyl groups. wordpress.comnih.govnih.gov This approach is fundamental in constructing the biaryl backbone of many complex natural products. nih.govnih.gov

Moreover, the double bonds in the cyclohexadiene ring are susceptible to various transformations, including dihydroxylation and amino-hydroxylation reactions, which can be performed with high stereoselectivity. nih.govnih.gov These reactions are critical for installing the contiguous stereocenters often found in biologically active molecules. nih.gov The ability to selectively functionalize different parts of the this compound molecule makes it a powerful and versatile platform for the synthesis of complex and highly functionalized structures.

Application as a Chiral Building Block in Complex Organic Synthesis

The enantiopure nature of this compound, typically obtained through microbial oxidation of bromobenzene, makes it an invaluable chiral building block in the asymmetric synthesis of complex organic molecules. Its pre-defined stereochemistry is transferred to the target molecule, significantly simplifying the synthetic route.

Total Synthesis of Natural Products and Their Analogues (e.g., Amaryllidaceae Alkaloids like Lycoricidine (B35470) and Narciclasine)

This compound has proven to be a cornerstone in the total synthesis of several Amaryllidaceae alkaloids, a class of natural products known for their significant biological activities, including anticancer properties. nih.govnih.gov Specifically, it is a key precursor in the synthesis of lycoricidine and narciclasine (B1677919). nih.govnih.gov

In these syntheses, the this compound, often protected as its acetonide derivative, undergoes a sequence of reactions to construct the characteristic aminocyclitol core of the alkaloids. illinois.edunih.gov A pivotal step is the Suzuki coupling of the vinyl bromide moiety with a suitable aryl boronic acid to form the crucial biaryl linkage. nih.govnih.gov Subsequent transformations, such as site-selective syn-1,4-hydroxyamination, install the remaining functional groups with the correct stereochemistry. nih.govnih.gov The synthesis of narciclasine can be achieved from a late-stage lycoricidine intermediate through an amide-directed C–H hydroxylation. nih.govnih.gov These syntheses highlight the efficiency of using this compound to rapidly assemble the complex and highly functionalized core of these important natural products. nih.gov

| Natural Product | Key Synthetic Strategy from this compound |

| Lycoricidine | Arenophile-mediated dearomative dihydroxylation of bromobenzene, followed by a transpositive Suzuki coupling and site-selective syn-1,4-hydroxyamination. nih.govnih.gov |

| Narciclasine | Late-stage, amide-directed C–H hydroxylation of a lycoricidine intermediate, which is synthesized from this compound. nih.govnih.govnih.gov |

Preparation of Enzyme Inhibitors and Other Biologically Relevant Compounds

The utility of this compound extends to the synthesis of enzyme inhibitors and other biologically significant molecules. For instance, the cis-1S,2S-dihydrodiol of bromobenzene, produced through microbial oxidation, serves as a starting material for the concise asymmetric synthesis of transition-state inhibitors of chorismate-utilizing enzymes (CUEs). nih.gov These enzymes are crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

The synthesis of these inhibitors involves a series of regio- and stereoselective transformations to introduce hydroxy and amino substituents at specific positions of the cyclohexene (B86901) ring derived from the dihydrodiol. nih.gov The flexible nature of this synthetic route allows for the late-stage introduction of a carboxyl group or its bioisosteres, as well as the enol-pyruvate side chain, which are important for inhibitory activity. nih.gov This demonstrates the value of this compound as a chiral scaffold for generating a library of potential enzyme inhibitors for therapeutic applications.

Chemical Dearomatization Approaches for this compound Synthesis

While microbial oxidation is a common method to produce enantiopure this compound, chemical dearomatization strategies offer a complementary and powerful alternative. These methods provide access to constitutional isomers that may not be obtainable through enzymatic processes. nih.govunipv.it

One such approach is an arenophile-mediated dearomative dihydroxylation of bromobenzene. nih.govnih.gov This method utilizes a small molecule, termed an arenophile, to engage the aromatic ring in a cycloaddition reaction, which is often promoted by visible light. wordpress.comunipv.it The resulting cycloadduct is then subjected to an osmium-catalyzed dihydroxylation. wordpress.comunipv.itmorressier.com Subsequent cycloreversion of the arenophile reveals the desired this compound. rsc.org A key advantage of this chemical approach is its tolerance of substrates with halogen atoms, like bromobenzene, which can be challenging for some microbial systems. unipv.itrsc.org This strategy has been instrumental in the total synthesis of lycoricidine and narciclasine, where the resulting bromo-3,4-dihydrodiol is perfectly poised for further synthetic manipulations. nih.govnih.gov

| Dearomatization Method | Key Features | Application |

| Microbial Oxidation | Provides enantiopure cis-dihydrodiols. | Synthesis of enzyme inhibitors and as precursors for trans-dihydrodiols. rsc.orgnih.gov |

| Arenophile-mediated Dearomative Dihydroxylation | Access to constitutional isomers not available from microbial oxidation; tolerates halogenated substrates. nih.govunipv.itrsc.org | Total synthesis of lycoricidine and narciclasine. nih.govnih.gov |

Arenophile-Mediated Dihydroxylation Methods

A significant advancement in chemical synthesis provides access to this compound through a strategy known as arenophile-mediated dearomative dihydroxylation. nih.govnih.gov This chemical approach is distinct from traditional methods and offers a route to a constitutional isomer of the dihydrodiol typically obtained from biotechnological pathways. nih.gov The process hinges on the use of "arenophiles," which are reactive species that engage with aromatic rings to disrupt their aromaticity, thereby enabling further functionalization. acs.org

The methodology generally involves a multi-step sequence. It begins with a visible-light-mediated para-photocycloaddition between an arenophile and bromobenzene. acs.orgchimia.ch This cycloaddition temporarily isolates a π-bond within the aromatic ring, allowing for subsequent alkene-like transformations. acs.org The resulting cycloadduct is then subjected to a dihydroxylation reaction, often utilizing osmium-catalyzed processes like the Narasaka-Sharpless modification of the Upjohn protocol. acs.orgthieme-connect.de The final step involves a cycloreversion or fragmentation of the arenophile moiety to release the desired this compound. nih.govunipv.it

This synthetic route is particularly valuable as it delivers the bromo-3,4-dihydrodiol isomer, where the vinyl bromide is strategically positioned for subsequent coupling reactions. nih.gov For instance, this intermediate is ideally suited for the total synthesis of Amaryllidaceae alkaloids such as lycoricidine and narciclasine. nih.govnih.govmedsci.cn The utility of the this compound intermediate is demonstrated in its conversion to various biaryl dihydrodiols through a one-pot sequence involving dihydroxylation, transpositive Suzuki coupling, and cycloreversion. nih.govnih.gov

| Entry | Aryl Boronic Acid Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 4'-(4-methoxyphenyl)-[1,1'-biphenyl]-3,4-diol | 51 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(4-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-3,4-diol | 48 |

| 3 | 3-Methoxyphenylboronic acid | 4'-(3-methoxyphenyl)-[1,1'-biphenyl]-3,4-diol | 55 |

| 4 | 3,5-Dimethylphenylboronic acid | 4'-(3,5-dimethylphenyl)-[1,1'-biphenyl]-3,4-diol | 54 |

| 5 | o-Tolylboronic acid | 4'-(o-tolyl)-[1,1'-biphenyl]-3,4-diol | 45 |

| 6 | Naphthalen-1-ylboronic acid | 4'-(naphthalen-1-yl)-[1,1'-biphenyl]-3,4-diol | 39 |

Comparative Analysis with Biotechnological Processes

Biotechnological processes, specifically chemoenzymatic methods, represent a well-established alternative for the dihydroxylation of bromobenzene. arkat-usa.org These methods typically employ whole-cell fermentation using wild-type or recombinant microorganisms, such as Pseudomonas putida or engineered Escherichia coli strains (e.g., JM109 (pDTG601)), which express powerful dioxygenase enzymes. arkat-usa.orgresearchgate.net The key enzyme in this transformation is toluene dioxygenase (TDO), which catalyzes the oxidation of various aromatic compounds. arkat-usa.org

A critical distinction lies in the regioselectivity of the enzymatic reaction compared to the arenophile-mediated synthesis. The TDO-catalyzed biotransformation of bromobenzene results in the cis-dihydroxylation at the 2,3-position of the ring, yielding bromobenzene-2,3-dihydrodiol (B1213753) as a single enantiomer. nih.govarkat-usa.orgnih.gov This product is a different constitutional isomer from the 3,4-dihydrodiol obtained through the chemical dearomatization route. nih.gov

This difference in regioselectivity makes the two methodologies complementary rather than competitive. nih.gov Each method provides a unique chiral building block with distinct synthetic potential. The bromobenzene-2,3-dihydrodiol produced enzymatically has been extensively used as a precursor for the synthesis of natural products like pancratistatin (B116903) and morphine analogs. arkat-usa.orgnih.gov In contrast, the this compound from the arenophile-mediated route is the key intermediate for synthesizing lycoricidine and narciclasine. nih.gov

The biotechnological approach offers advantages in its high enantioselectivity, producing homochiral diols (>99% ee), and potentially high product titers, with concentrations of up to 20-35 g/L reported for the bromobenzene-2,3-dihydrodiol. arkat-usa.orgresearchgate.net The chemical synthesis, while yielding a racemic product in the reported examples, provides access to the otherwise unavailable 3,4-diol isomer, expanding the range of accessible complex molecules from a simple bromobenzene starting material. nih.gov

| Parameter | Arenophile-Mediated Dihydroxylation | Biotechnological (Enzymatic) Dihydroxylation |

|---|---|---|

| Core Methodology | Chemical dearomatization via [4+2] photocycloaddition, followed by dihydroxylation and cycloreversion. nih.govacs.org | Whole-cell biotransformation using dioxygenase enzymes. arkat-usa.orgresearchgate.net |

| Key Reagent/Catalyst | Arenophile, visible light, Osmium catalyst. acs.orgunipv.it | Toluene dioxygenase (TDO) from microorganisms like E. coli JM109 (pDTG601). arkat-usa.org |

| Product Isomer | This compound (racemic). nih.gov | cis-Bromobenzene-2,3-dihydrodiol (enantiopure). nih.govarkat-usa.org |

| Yield / Titer | Moderate yields (e.g., 14-39% over three steps for related diols). chimia.ch | High titers possible (up to 20-35 g/L). arkat-usa.orgresearchgate.net |

| Key Synthetic Application | Precursor for Lycoricidine and Narciclasine. nih.govnih.gov | Precursor for Pancratistatin and Morphine analogs. arkat-usa.orgnih.gov |

| Primary Advantage | Access to the synthetically unique 3,4-dihydrodiol isomer. nih.gov | High enantioselectivity and high product titers. arkat-usa.orgresearchgate.net |

Environmental Significance and Bioremediation Research on Bromobenzene 3,4 Dihydrodiol Pathways

Microbial Degradation of Bromobenzene (B47551) in Contaminated Environments

Bromobenzene is an environmental pollutant known for its persistence and toxicity. frontiersin.org Its presence in various ecosystems, stemming from its use in industrial synthesis and as a solvent, has prompted research into its microbial degradation. frontiersin.org A diverse array of microorganisms, including bacteria, yeast, and fungi, have demonstrated the ability to break down this halogenated aromatic compound. These microbes have been isolated from various contaminated environments, such as marine ecosystems, industrial waste sites, and municipal sewage, highlighting nature's adaptability to xenobiotic substances. nih.govnih.gov

Several bacterial genera are notable for their capacity to metabolize bromobenzene. Strains of Pseudomonas, such as Pseudomonas sp. strain JS150 and Pseudomonas putida, are well-documented degraders of halogenated benzenes. acs.orgasm.org The bacterium Burkholderia fungorum FLU100 is particularly effective, capable of utilizing bromobenzene as its sole source of carbon and energy and mineralizing it almost stoichiometrically. nih.gov Other identified bacterial degraders include species of Rhodococcus and Acidovorax. nih.govresearchgate.net In hypersaline and alkaline environments, Planococcus sp. strain ZD22 has also been shown to degrade bromobenzene, indicating that microbial remediation strategies can be applied even under extreme conditions.

Beyond bacteria, the tropical marine yeast Yarrowia lipolytica NCIM 3589 has been studied for its ability to grow on bromobenzene. frontiersin.orgnih.gov Research showed that this yeast achieved a 34% degradation of bromobenzene over 96 hours, with a corresponding release of bromide ions into the medium. nih.govresearchgate.net This particular yeast utilizes a pathway involving an initial dehalogenation step to form phenol (B47542), which is then further metabolized. nih.govresearchgate.net The ability of these varied microorganisms to metabolize bromobenzene underscores the potential for bioremediation in cleaning up contaminated soil and water. frontiersin.orgjmb.or.kr

Table 1: Selected Microorganisms Involved in Bromobenzene Degradation

| Microorganism | Type | Environment | Key Findings & Reported Metabolites |

| Yarrowia lipolytica NCIM 3589 | Yeast | Marine | Degrades bromobenzene via an early dehalogenation step, producing phenol and catechol. nih.govresearchgate.net |

| Pseudomonas putida | Bacteria | Soil / Various | Utilizes a toluene (B28343) dioxygenase to initiate degradation via a dihydrodiol pathway. acs.orgethz.ch |

| Burkholderia fungorum FLU100 | Bacteria | Not Specified | Utilizes bromobenzene as a sole carbon source, leading to near-stoichiometric mineralization. nih.gov |

| Rhodococcus sp. | Bacteria | Soil / Various | Known to degrade a wide variety of pollutants; some strains produce cis-dihydrodiols from haloaromatics. jmb.or.krresearchgate.net |

| Pseudomonas aeruginosa | Bacteria | Municipal Sewage | A strain was isolated that degrades 2-bromobenzoic acid, suggesting pathways for bromoaromatics. nih.gov |

| Planococcus sp. strain ZD22 | Bacteria | Hypersaline | Capable of degrading bromobenzene under high salinity and alkaline pH conditions. |

Investigation of Dihydrodiol Pathways in Bioremediation Strategies

A key mechanism for the aerobic bacterial degradation of bromobenzene involves the formation of a dihydrodiol intermediate. This pathway is initiated by a class of powerful enzymes known as aromatic dioxygenases. researchgate.net Specifically, enzymes like toluene dioxygenase (TDO) and chlorobenzene (B131634) dioxygenase (CDO) attack the aromatic ring of bromobenzene, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. ethz.chnih.gov

Research using Pseudomonas putida F1, which expresses toluene dioxygenase, has explicitly shown the conversion of bromobenzene to 3-bromo-cis-1,2-dihydroxycyclohexa-3,5-diene , which is an isomer of bromobenzene-3,4-dihydrodiol. ethz.ch Similarly, whole-cell biooxidation of bromobenzene using Pseudomonas putida 39D or a recombinant Escherichia coli strain engineered with the TDO enzyme gene yields (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, a specific chiral version of the dihydrodiol. acs.org

The formation of this dihydrodiol is the critical first step. The intermediate, however, is not the final product. In a subsequent enzymatic step, the this compound is rearomatized by an NAD-dependent enzyme called cis-dihydrodiol dehydrogenase. researchgate.netepa.govepa.gov This oxidation reaction removes two hydrogen atoms, restores the aromatic ring, and results in the formation of a bromocatechol. epa.govepa.gov The investigation of this pathway is crucial for bioremediation, as the enzymatic conversion of a stable aromatic compound into a dihydroxylated, ring-opened intermediate makes it susceptible to further degradation. Mutant bacterial strains lacking the dehydrogenase enzyme have been used in research to accumulate the cis-dihydrodiol, confirming the distinct steps of this metabolic sequence. researchgate.net

Table 2: Key Enzymatic Steps in the Dihydrodiol Pathway for Bromobenzene

| Step | Enzyme Class | Substrate | Product |

| 1. Dihydroxylation | Aromatic Dioxygenase (e.g., Toluene Dioxygenase) | Bromobenzene | This compound (cis-isomer) ethz.ch |

| 2. Dehydrogenation | cis-Dihydrodiol Dehydrogenase | This compound (cis-isomer) | Bromocatechol epa.govepa.gov |

Fate and Transformation of this compound in Environmental Matrices

Once formed in a biologically active environmental matrix like contaminated soil or water, this compound is a transient metabolite that is quickly transformed. Its primary fate is enzymatic conversion to a more stable aromatic compound. The enzyme cis-dihydrodiol dehydrogenase catalyzes the oxidation of the dihydrodiol to the corresponding bromocatechol. epa.govepa.gov Specifically, studies on mammalian metabolism, which share analogous pathways, indicate that this compound is converted to 4-bromocatechol (B119925) by this dehydrogenase. epa.govepa.govnih.gov

In addition to enzymatic dehydrogenation, the dihydrodiol can undergo non-enzymatic transformation. Under certain conditions, it can spontaneously dehydrate (lose a water molecule) to form bromophenols, such as 4-bromophenol (B116583). epa.govepa.gov

The resulting bromocatechol is a key intermediate that is funneled into central metabolic pathways. The aromatic ring of the bromocatechol is susceptible to cleavage by other dioxygenase enzymes, typically through an ortho-cleavage mechanism. researchgate.net This ring-opening step breaks the stable aromatic structure, generating aliphatic acids that can be fully mineralized and utilized by the microorganism for growth, eventually leading to carbon dioxide and water. researchgate.netrsc.org Therefore, the environmental fate of this compound is rapid conversion into bromocatechol, which serves as the gateway to the complete breakdown of the original pollutant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.